molecular formula C13H11BClFO3 B8367861 (3'-Chloro-3-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid

(3'-Chloro-3-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B8367861
M. Wt: 280.49 g/mol
InChI Key: XTCNPGRUEWPHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'-Chloro-3-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a useful research compound. Its molecular formula is C13H11BClFO3 and its molecular weight is 280.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3'-Chloro-3-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3'-Chloro-3-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3'-Chloro-3-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Molecular Formula

C13H11BClFO3

Molecular Weight

280.49 g/mol

IUPAC Name

[4-(3-chlorophenyl)-2-fluoro-6-methoxyphenyl]boronic acid

InChI

InChI=1S/C13H11BClFO3/c1-19-12-7-9(6-11(16)13(12)14(17)18)8-3-2-4-10(15)5-8/h2-7,17-18H,1H3

InChI Key

XTCNPGRUEWPHSG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)C2=CC(=CC=C2)Cl)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A RBF was charged with 3′-chloro-3-fluoro-5-methoxy-1,1′-biphenyl (513 mg, 2.168 mmol) and THF (7225 μl) to give a clear solution. The flask was cooled in a dry ice-acetone bath for 10 min, then n-butyllithium (1.8M in hexanes) (1445 μA, 2.60 mmol) was added dropwise. After 30 min, triisopropyl borate (597 μl, 2.60 mmol) was added dropwise, and the cooling bath was removed. After 10 min, the mixture was diluted with 2N aq. NaOH, and the resulting biphasic mixture was stirred for 40 min. The mixture was diluted with water and ether. The layers were separated, and the organic layer was extracted with water (1×). The combined aq. extracts were acidified with 2N aq. HCl (30 mL). The resulting suspension was stirred for 20 min then filtered. The collected solid was washed with water (3×), then dried under a stream of N2 (g) for 1 h to give (3′-chloro-3-fluoro-5-methoxy-[1,1′-biphenyl]-4-yl)boronic acid (147 mg, 0.524 mmol, 24.18% yield) as an off-white solid. m/z (ESI) 281.0 (M+H)+.
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
7225 μL
Type
solvent
Reaction Step One
Quantity
2.6 mmol
Type
reactant
Reaction Step Two
Quantity
597 μL
Type
reactant
Reaction Step Three

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